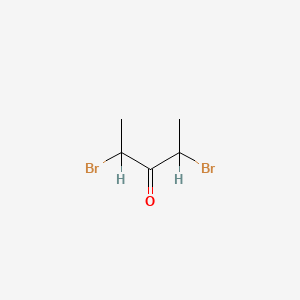

2,4-Dibromo-3-pentanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromopentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O/c1-3(6)5(8)4(2)7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPIOAUZQKSZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472915 | |

| Record name | 2,4-dibromo-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-60-1 | |

| Record name | 2,4-dibromo-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of 2,4-Dibromo-3-pentanone in Pharmacophore Assembly

CAS Number: 815-60-1

Synonyms:

Executive Technical Summary

2,4-Dibromo-3-pentanone serves as a high-value bifunctional electrophile in advanced organic synthesis.[1] Unlike simple

For drug development professionals, this compound represents a "complexity-generating" reagent.[1] It converts simple dienes (like furan) into densely functionalized bicyclic ketones in a single step.[1] However, its utility is balanced by significant handling challenges; it is a potent lachrymator and skin irritant requiring strict containment protocols.[1][2]

Physiochemical & Safety Profile

Data aggregated from NIST and PubChem databases.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 243.92 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 67–82 °C at 10 mmHg (Mixture of isomers) |

| Density | ~1.61 g/mL at 25 °C |

| Stereochemistry | Exists as a mixture of dl-pair (racemic) and meso isomers.[1] |

| Solubility | Soluble in organic solvents ( |

Critical Safety Directive: Lachrymator

WARNING: this compound is a severe lachrymatory agent (tear gas).[1]

-

Containment: All operations, including weighing and transfer, must occur within a high-efficiency fume hood.

-

Neutralization: Spills should be treated immediately with a dilute ammonia or sodium bicarbonate solution to neutralize hydrolysis products (HBr).[1]

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.[1]

High-Fidelity Synthesis Protocol

Objective: Preparation of this compound from 3-pentanone (diethyl ketone). Source: Adapted from Organic Syntheses, Vol. 58, p. 17.

Mechanistic Rationale

The synthesis relies on acid-catalyzed enolization followed by electrophilic bromination.[1] Phosphorus tribromide (

Step-by-Step Methodology

-

Setup: Equip a 250-mL three-necked flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Note: Connect the condenser outlet to an acid gas trap (NaOH solution) to capture evolved HBr.[1]

-

-

Charge: Add 3-pentanone (45 g, 0.52 mol) and phosphorus tribromide (1.0 mL) to the flask.

-

Cooling: Immerse the flask in an acetone/dry-ice bath and cool the internal temperature to between -10°C and 0°C .

-

Bromination: Add Bromine (160 g, 1.00 mol) dropwise over 30–40 minutes.

-

Workup: Once addition is complete, apply a vacuum (water aspirator) to the flask for 15 minutes to remove dissolved HBr gas.

-

Purification: Immediately distill the crude mixture under reduced pressure.

Visualization: Synthesis Pathway

Figure 1: Acid-catalyzed bromination pathway via enol intermediate.[1][4]

Core Application: The [4+3] Cycloaddition

The primary utility of CAS 815-60-1 in drug discovery is the construction of the 8-oxabicyclo[3.2.1]octane skeleton (tropinoid core).

The Oxyallyl Cation Mechanism

Under reducing conditions (using

This reaction is stereoselective and rapidly builds complexity, converting a flat aromatic ring into a bridged bicyclic scaffold with defined stereocenters.[1]

Experimental Workflow: Synthesis of Tropinoid Scaffold

-

Reagents: this compound (1.0 eq), Furan (excess, solvent/reactant),

(reducing agent). -

Conditions: Inert atmosphere (

), room temperature or mild reflux. -

Process:

Visualization: [4+3] Cycloaddition Pathway

Figure 2: Generation of the oxyallyl cation and subsequent trapping by furan.[1]

Alternative Pathway: Favorskii Rearrangement

While the cycloaddition is the "constructive" pathway, researchers must be aware of the Favorskii Rearrangement , which competes under basic conditions.

-

Trigger: Treatment with alkoxides (e.g.,

).[1][5] -

Mechanism: Base abstracts an

-proton -

Outcome: For this compound, this typically leads to

-unsaturated esters (derivatives of methyl methacrylate) rather than bicyclic ketones.[1] -

Control: To favor the [4+3] cycloaddition, avoid strong Bronsted bases and use non-nucleophilic reducing metals.

References

-

Ashcroft, M. R.; Hoffmann, H. M. R. "Bicyclic Ketones for the Synthesis of Tropinoids: this compound."[1][3] Organic Syntheses, 1978, 58 , 17.[1][3]

-

[1]

-

-

Noyori, R.; et al. "Iron Carbonyl-Promoted Cyclocoupling of alpha,alpha'-Dibromo Ketones and 1,3-Dienes."[1] Journal of the American Chemical Society.[6]

-

Context: Establishes the iron-mediated mechanism for oxyallyl cation generation.[1]

-

-

PubChem Database. "this compound (CID 11791395)."[1] National Center for Biotechnology Information.[1]

-

[1]

-

-

Sigma-Aldrich (Merck). "this compound Product Sheet."[1]

-

[1]

-

Sources

molecular weight of 2,4-Dibromo-3-pentanone

2,4-Dibromo-3-pentanone: Physicochemical Profile & Synthetic Utility in Scaffold Construction

Executive Summary

This compound (CAS 815-60-1) is a highly reactive

Part 1: Physicochemical & Isotopic Profile[1]

Precise characterization of this compound requires accounting for the significant mass defect and isotopic abundance of bromine (

Table 1: Core Physicochemical Data

| Property | Value | Notes |

| Molecular Formula | ||

| Average Molecular Weight | 243.92 g/mol | Used for stoichiometry |

| Exact Mass (Monoisotopic) | 241.894 g/mol | Based on |

| Boiling Point | 67–82 °C @ 10 mmHg | Thermally labile; distill under vacuum |

| Density | 1.802 g/cm³ | Significantly denser than water |

| Refractive Index ( | 1.505 | |

| Appearance | Colorless to pale yellow liquid | Darkens upon storage; lachrymatory |

Mass Spectrometry: The Isotopic Signature

For analytical validation, researchers must look for the characteristic 1:2:1 triplet in the molecular ion region due to the two bromine atoms.

-

M+ (242):

(Relative Intensity: ~50%)[1] -

M+2 (244):

(Relative Intensity: ~100%)[1] -

M+4 (246):

(Relative Intensity: ~50%)[1]

Part 2: Synthesis Engineering

Objective: Selective bromination of 3-pentanone at the

Protocol: Acid-Catalyzed Bromination

Based on Ashcroft & Hoffmann (Org.[1] Synth. 1978)[1]

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing dropping funnel, and a condenser fitted with a

drying tube. Connect the outlet to a gas trap (NaOH solution) to neutralize HBr evolution.[1] -

Chilling: Charge the flask with 3-pentanone (0.52 mol) and catalytic phosphorus tribromide (PBr3, 1 mL) . Cool the system to -10°C to 0°C using an ice-salt or acetone-dry ice bath.

-

Addition: Add Bromine (Br2, 1.00 mol) dropwise.

-

Workup: Once addition is complete and the red bromine color fades, apply a vacuum (water aspirator) to the flask for 15–20 minutes to remove dissolved HBr.

-

Purification: Immediately fractionally distill the residue under reduced pressure.

-

Target Fraction: Collect the fraction boiling at 67–82°C (10 mmHg) .

-

Yield: Expect ~70–75% of a colorless liquid.[1]

-

Part 3: Mechanistic Applications in Drug Development

The primary value of this compound in medicinal chemistry is its role as a precursor to the oxyallyl cation , a reactive 2

The [4+3] Cycloaddition (Tropane Scaffold Synthesis)

Reaction with dienes (e.g., furan) in the presence of a reducing agent (Zn/Cu couple or

Mechanism:

-

Reductive Dehalogenation: Zinc or Iron removes the bromine atoms, generating a zinc enolate which ionizes to the oxyallyl cation.[1]

-

Cycloaddition: The electrophilic oxyallyl cation undergoes a concerted [4+3] cycloaddition with the electron-rich furan.[1]

-

Result: A bicyclic ether ketone (tropinone analog).[1]

Visualization: The Oxyallyl Pathway

Figure 1: Generation of the oxyallyl cation from this compound and subsequent capture by furan to form a bicyclic scaffold.[1]

Secondary Application: Favorskii Rearrangement

Under basic conditions (e.g.,

-

Mechanism: Base-induced enolization

Cyclopropanone formation -

Product: Methyl 2-methylbut-2-enoate (derivatives of tiglic acid).[1]

-

Note: This pathway competes with substitution; sterics and base strength dictate the ratio.[1]

Part 4: Safety & Handling

-

Lachrymator: Exposure causes immediate, severe tearing and respiratory irritation.[1]

-

Skin Contact: Causes a sensation similar to a severe sunburn.[1]

-

Decontamination:

References

-

Ashcroft, M. R., & Hoffmann, H. M. R. (1978).[1] Bicyclic Ketones for the Synthesis of Tropinoids: 2

,4 -

PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Link

-

Noyori, R., et al. (1973).[1] Synthesis of tropane alkaloids via [4+3] cycloaddition. Journal of the American Chemical Society.[1]

-

Mann, J. (1991).[1] The Favorskii Rearrangement. In Comprehensive Organic Synthesis. Link

Sources

2,4-Dibromo-3-pentanone structural formula

Introduction

2,4-Dibromo-3-pentanone (CAS No. 815-60-1) is a halogenated aliphatic ketone that serves as a valuable and versatile intermediate in organic synthesis.[1][2] As an α,α'-dibrominated ketone, its structure is characterized by two stereogenic centers, leading to interesting stereochemical properties. The presence of bromine atoms adjacent to the carbonyl group significantly influences its reactivity, making it a potent precursor for the construction of various cyclic and heterocyclic frameworks, such as tropinoids.[3] This guide provides a comprehensive technical overview of the structural formula of this compound, its stereoisomeric forms, a field-proven synthetic protocol, predictive spectroscopic analysis for its characterization, and critical safety information for its handling.

Molecular Structure and Stereoisomerism

The fundamental structure of this compound consists of a five-carbon backbone with a carbonyl group at the C3 position and bromine atoms at the C2 and C4 positions.[1] The IUPAC name for this compound is 2,4-dibromopentan-3-one.[1]

Chirality and Diastereomers

The carbons at positions 2 and 4 are both chiral centers, as each is bonded to four different groups (a hydrogen atom, a bromine atom, a methyl group, and the bromocarbonyl group). For a molecule with 'n' chiral centers, a maximum of 2ⁿ stereoisomers can exist. In this case, with n=2, we can expect up to four stereoisomers.

These isomers manifest as two distinct diastereomeric forms:

-

The meso Compound: This form possesses a plane of symmetry. The stereochemical configurations are opposite at the two chiral centers (2R, 4S or 2S, 4R, which are the same achiral molecule). This internal symmetry means the molecule is achiral overall, despite having chiral centers.

-

The dl-Pair (Enantiomers): This consists of a pair of non-superimposable mirror images, the (2R, 4R) and (2S, 4S) enantiomers. A 1:1 mixture of these two enantiomers constitutes a racemic mixture.

Commercially available this compound is typically sold as a mixture of these stereoisomers, a direct result of its synthesis from the achiral precursor, 3-pentanone.[3][4]

Caption: Diastereomeric forms of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. These properties are essential for designing experimental setups, purification procedures, and ensuring safe storage.

| Property | Value | Source(s) |

| CAS Number | 815-60-1 | [1][2] |

| Molecular Formula | C₅H₈Br₂O | [1][2] |

| Molecular Weight | 243.92 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Density | ~1.80 g/cm³ | [5] |

| Boiling Point | 67-82 °C at 10 mmHg | [5] |

| Refractive Index (n20/D) | ~1.505 | [5] |

| Solubility | Slightly soluble in water (50 g/L at 20°C) | [5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis and Purification

The most reliable and well-documented synthesis of this compound is achieved through the direct bromination of 3-pentanone, a symmetric and readily available ketone. This procedure is published in Organic Syntheses, a highly trusted source for reproducible experimental protocols.[3]

Synthetic Principle: Acid-Catalyzed α-Halogenation

The reaction proceeds via an acid-catalyzed enolization of the ketone. The enol form then acts as a nucleophile, attacking molecular bromine in an electrophilic addition. The presence of a catalyst, such as phosphorus tribromide, generates HBr in situ, which catalyzes the reaction. The use of two equivalents of bromine relative to the ketone ensures dibromination at both α-carbons (C2 and C4).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from Organic Syntheses, Coll. Vol. 6, p.420 (1988); Vol. 58, p.17 (1978).[3]

Caution: This reaction must be performed in an efficient fume hood. This compound is a potent lachrymator and a skin irritant.[3]

Materials:

-

3-Pentanone (45 g, 0.52 mole)

-

Bromine (160 g, 1.00 mole)

-

Phosphorus tribromide (1 mL)

-

Acetone-dry ice bath

Procedure:

-

Setup: Equip a 250-mL, three-necked flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a calcium chloride drying tube.

-

Initial Charge: Charge the flask with 45 g (0.52 mole) of 3-pentanone and 1 mL of phosphorus tribromide.

-

Cooling: Cool the stirred solution to between -10°C and 0°C using an acetone-dry ice bath.

-

Bromine Addition: Add 160 g (1.00 mole) of bromine from the dropping funnel to the cooled solution. The addition should be rapid but controlled to maintain the temperature. This process should take 20–40 minutes. Note: Significant amounts of hydrogen bromide gas are evolved, especially near the end of the addition. The rate must be controlled to allow the fume hood to exhaust the gas effectively.

-

Workup: Once the addition is complete, evacuate the flask with a water aspirator to remove dissolved hydrogen bromide.

-

Purification: Immediately purify the reaction mixture by fractional distillation under reduced pressure. Collect the product that distills at 67–82°C (10 mm.). The expected yield is approximately 91 g (72%) of colorless this compound as a mixture of dl- and meso-isomers.[3]

Caption: Experimental workflow for the synthesis of this compound.

Predictive Spectroscopic Analysis for Structural Elucidation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of the product mixture would be complex, showing separate signals for the meso and dl-pair isomers.

-

meso-isomer (Symmetrical): Due to the plane of symmetry, the two methyl groups (at C1 and C5) are chemically equivalent, as are the two methine protons (at C2 and C4). This would result in a simple spectrum:

-

One doublet: Integrating to 6H, corresponding to the two equivalent methyl groups.

-

One quartet: Integrating to 2H, corresponding to the two equivalent α-protons, split by the adjacent methyl groups.

-

-

dl-Pair (Asymmetrical): In either enantiomer of the dl-pair, there is no internal symmetry. Therefore, all protons are chemically distinct.

-

Two doublets: Each integrating to 3H, corresponding to the two non-equivalent methyl groups.

-

Two quartets: Each integrating to 1H, corresponding to the two non-equivalent α-protons.

-

The chemical shift of the α-protons (the quartets) would be significantly downfield (expected δ ≈ 4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom and carbonyl group.

Predicted ¹³C NMR Spectrum

Similarly, the ¹³C NMR spectrum will distinguish between the isomers based on the number of unique carbon signals.[6]

-

meso-isomer: The C₂ symmetry would result in only 3 distinct signals :

-

One signal for the equivalent methyl carbons (C1/C5).

-

One signal for the equivalent α-carbons (C2/C4).

-

One signal for the carbonyl carbon (C3).

-

-

dl-Pair: The lack of symmetry would result in 5 distinct signals :

-

Two signals for the two non-equivalent methyl carbons.

-

Two signals for the two non-equivalent α-carbons.

-

One signal for the carbonyl carbon.

-

Based on typical chemical shift correlations, the carbonyl carbon is expected to appear far downfield (δ ≈ 190-200 ppm), the bromine-bearing α-carbons around δ ≈ 40-60 ppm, and the methyl carbons upfield (δ ≈ 15-25 ppm).[7]

Predicted Infrared (IR) Spectrum

The most diagnostic feature in the IR spectrum of this compound would be the carbonyl (C=O) stretching absorption. For a typical aliphatic ketone, this peak appears around 1715 cm⁻¹. However, the presence of electronegative bromine atoms on the α-carbons induces a positive dipole on the carbonyl carbon, strengthening the C=O double bond. This phenomenon, known as the inductive effect, shifts the carbonyl stretching frequency to a higher wavenumber. Therefore, a strong, sharp absorption peak is predicted in the range of 1730-1750 cm⁻¹ .[8]

Chemical Reactivity and Applications

This compound is a key substrate in reactions that leverage the reactivity of its carbon-bromine bonds. It is particularly useful in cycloaddition reactions. For example, debromination with a zinc-copper couple in the presence of furan leads to the formation of an oxyallyl cation intermediate, which undergoes a [4+3] cycloaddition to produce bicyclic ketones, valuable precursors for tropinoid natural products.[3] It also undergoes electrochemical reduction and can react with organocuprates for α-alkylation.

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions due to its hazardous nature.[1][3]

-

Primary Hazards: The compound is a potent lachrymator (causes tearing) and a skin irritant that is readily absorbed. Contact can produce a sensation similar to a sunburn.[3] It is also harmful if swallowed.[1][5]

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

First Aid: In case of skin contact, wash the affected area immediately and thoroughly with a soap solution, followed by a sodium bicarbonate solution.[3] If inhaled, move to fresh air. In case of eye contact, flush with water for at least 15 minutes. Seek immediate medical attention for any significant exposure.

-

Storage: Store in a cool, dry, well-ventilated area, away from strong oxidizing agents, reducing agents, and bases.[5] The recommended storage temperature is 2-8°C.

Conclusion

This compound is a structurally significant α,α'-dihaloketone whose chemistry is dominated by its two stereogenic centers and the reactivity imparted by the bromine substituents. Its synthesis from 3-pentanone yields a predictable mixture of meso and dl stereoisomers, which can be distinguished through careful spectroscopic analysis, particularly NMR. Understanding its structural formula, stereochemistry, and reactivity is essential for its effective use as a synthetic intermediate in the development of complex molecular architectures. Due to its hazardous properties, all handling must be performed with strict adherence to safety protocols.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ashcroft, M. R.; Hoffmann, H. M. R. Bicyclic Ketones for the Synthesis of Tropinoids: 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. Organic Syntheses, 1978 , 58, 17. DOI: 10.15227/orgsyn.058.0017. [Link]

-

Master Organic Chemistry. Bromination of Alkenes - The Mechanism. [Link]

-

Chemistry LibreTexts. 9.5: Stereochemistry for Halogenation of Alkanes. [Link]

-

YouTube. stereochemistry of bromination of alkene. [Link]

-

NIST. 3-Pentanone, 2,4-dimethyl-. NIST Chemistry WebBook. [Link]

-

Lady Keane College. STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. [Link]

-

Gaudry, M.; Marquet, A. Regiospecific Monobromination of Ketones. Organic Syntheses, 1976 , 55, 24. DOI: 10.15227/orgsyn.055.0024. [Link]

-

Pearson+. Drawing on what you know about the stereochemistry of alkene addition reactions, show the structure of the product that is formed when 2-butyne is treated with one equivalent of Br2. [Link]

-

13C NMR. [Link]

-

Chegg. Solved FT-IR spectra below were measured for. [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

- 1. This compound | C5H8Br2O | CID 11791395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound, mixture of stereoisomers, 97% 50 g | Buy Online [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. treenablythe.weebly.com [treenablythe.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solved FT-IR spectra below were measured for | Chegg.com [chegg.com]

Technical Guide: Spectroscopic Profile of 2,4-Dibromo-3-pentanone

The following technical guide details the spectroscopic characterization of 2,4-Dibromo-3-pentanone, focusing on its stereochemical complexity and utility in mechanistic organic chemistry.

Introduction & Stereochemical Context

This compound (CAS: 815-60-1) serves as a critical electrophile in organic synthesis, particularly as a substrate for the Favorskii rearrangement .[1] Synthesized via the acid-catalyzed bromination of 3-pentanone, the product is isolated not as a single species but as a mixture of diastereomers: the meso form and the racemic (dl) pair.

Understanding this stereochemical duality is a prerequisite for accurate spectroscopic interpretation.[1]

-

Meso Isomer: Possesses a plane of symmetry; optically inactive.[1]

-

Racemic (dl) Pair: Possesses a

axis of symmetry; optically active (as a pair).[1]

While both isomers exhibit identical connectivity, their distinct spatial arrangements result in unique (though similar) NMR environments.[1]

NMR Spectroscopy Data

The

H NMR (400 MHz, CDCl )

The spectrum is dominated by the coupling between the methine proton (

| Signal Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Interpretation |

| H | 4.95 – 5.05 | Quartet (q) | 2H | 6.5 – 7.0 | Deshielded by |

| H | 1.75 – 1.85 | Doublet (d) | 6H | 6.5 – 7.0 |

Note: In a high-resolution spectrum of the mixture, two distinct quartets and two distinct doublets are observable, corresponding to the meso and dl forms. The chemical shift difference (

C NMR (100 MHz, CDCl )

The carbonyl carbon is significantly shielded relative to the parent ketone due to the inductive effect of the

| Carbon Environment | Shift ( | Interpretation |

| C=O (Carbonyl) | 192.0 – 194.0 | Ketone carbonyl (shifted upfield from ~210 ppm of 3-pentanone).[1] |

| CH-Br ( | 42.0 – 44.0 | Methine carbon attached to Bromine.[1] |

| CH | 19.0 – 21.0 | Terminal methyl group.[1] |

Infrared (IR) Spectroscopy

The IR spectrum validates the functional group transformation from a simple ketone to an

| Frequency (cm | Vibration Mode | Diagnostic Note |

| 2980 – 2930 | C-H Stretch ( | Aliphatic C-H bonds.[1] |

| 1725 – 1710 | C=O Stretch | Key Diagnostic: Shifted to higher frequency vs. 3-pentanone (~1715 cm |

| 600 – 550 | C-Br Stretch | Characteristic "fingerprint" region band.[1] |

Mass Spectrometry (EI, 70 eV)

The mass spectrum is definitive due to the unique isotopic signature of Bromine (

Isotopic Pattern Analysis

The molecular ion cluster reveals the presence of two bromine atoms.

-

M+ (m/z 242):

Br + -

M+2 (m/z 244):

Br + -

M+4 (m/z 246):

Br +

Fragmentation Pathway

| m/z (approx) | Fragment Ion | Mechanism |

| 163 / 165 | Loss of one bromine atom.[1] | |

| 57 | ||

| 27 / 29 | Hydrocarbon fragments.[1] |

Mechanistic Application: The Favorskii Rearrangement

The primary utility of this compound is its conversion to branched carboxylic acid derivatives via the Favorskii Rearrangement .[1] This reaction proceeds through a symmetric cyclopropanone intermediate , which explains the skeletal rearrangement.

Reaction Workflow & Mechanism

The following diagram illustrates the transformation of this compound into methyl 2-methylbutanoate (ester) upon treatment with methoxide.

Caption: Mechanistic pathway of the Favorskii rearrangement for this compound, proceeding via the characteristic cyclopropanone intermediate.

References

-

Spectroscopic Identification: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] [1]

-

Favorskii Mechanism: Baretta, A., & Waegell, B. (1982).[1] The Favorskii Rearrangement. In Reactive Intermediates (Vol. 2). Plenum Press.[1]

-

Synthesis & Safety: Organic Syntheses, Coll.[1] Vol. 6, p.368 (1988); Vol. 56, p.107 (1977).[1] [1]

-

NMR Shift Data: AIST: Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 6150 (Related: 2-bromo-3-pentanone).[1] [1]

Sources

Technical Analysis: 1H NMR Spectroscopy of 2,4-Dibromo-3-pentanone

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 2,4-Dibromo-3-pentanone (CAS: 815-60-1). As a critical intermediate in the synthesis of tropinoids and cyclopentenones, this molecule presents unique stereochemical challenges that are directly observable via Nuclear Magnetic Resonance spectroscopy.

This guide is designed for research scientists and drug development professionals. It moves beyond basic spectral assignment to explore the diastereomeric differentiation (meso vs. racemic) and the mechanistic utility of the molecule in Favorskii rearrangements .

Structural Dynamics & Stereochemistry

To interpret the NMR spectrum of this compound, one must first understand its stereochemical environment. The molecule possesses two chiral centers at the C2 and C4 positions.

The Diastereomeric Challenge

The bromination of 3-pentanone is not stereoselective, typically yielding a mixture of stereoisomers. This results in a spectrum that is a superposition of two distinct chemical entities:

-

Racemic Pair (

): The -

Meso Compound: The

isomer. This is a diastereomer of the racemic pair and possesses a plane of symmetry.

NMR Consequence:

Because diastereomers have different physical properties, they exhibit distinct chemical shifts. A crude reaction product will typically show two sets of doublets (methyls) and two sets of quartets (methines), often overlapping. The ratio of the integrals of these sets allows for the direct calculation of the diastereomeric ratio (

Synthesis & Sample Preparation Protocol

Reproducible spectral data requires a standardized synthesis and purification protocol. The following workflow is based on the authoritative Organic Syntheses procedure (Ashcroft & Hoffmann).

Reagents

-

Substrate: 3-Pentanone (Diethyl ketone)

-

Reagent: Bromine (

)[1][2] -

Catalyst: 48% HBr or Phosphorus Tribromide (

) -

Solvent: Glacial Acetic Acid (optional, but common for rate control)

Validated Workflow

The following diagram outlines the critical process controls to minimize poly-bromination and ensure safety (the product is a potent lachrymator).

Figure 1: Step-by-step synthesis workflow emphasizing temperature control to prevent over-bromination.

Spectral Analysis: The 1H NMR Spectrum

The spectrum of this compound is a classic example of an

Predicted Chemical Shifts & Multiplicity

The data below represents the characteristic signals observed in

| Proton Environment | Type | Approx. Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Methyl ( | Alkyl | 1.75 - 1.85 ppm | Doublet ( | 6H | ~6.7 Hz | Shielded relative to methine; split by 1 neighbor. |

| Methine ( | Alpha-Halo | 4.90 - 5.05 ppm | Quartet ( | 2H | ~6.7 Hz | Deshielded by electronegative Br and Carbonyl anisotropy. |

Detailed Interpretation

-

The Methyl Doublet: The methyl protons (

) couple with the single methine proton ( -

The Methine Quartet: The methine proton (

) couples with the three methyl protons ( -

Isomeric Splitting: In a high-resolution spectrum of the mixture, you will observe two distinct doublets separated by roughly 0.02–0.05 ppm and two distinct quartets .

-

Note: The meso isomer typically displays slightly different shifts due to the different magnetic environment created by the relative orientation of the C-Br bonds (syn vs. anti relationships in the most stable conformers).

-

Signal Logic Diagram

The following logic tree visualizes the splitting pathway for the methyl protons.

Figure 2: Coupling logic for the methyl protons demonstrating the origin of the doublet signal.

Advanced Applications: The Favorskii Rearrangement

For drug development professionals, this compound is not just an analyte; it is a precursor. It undergoes the Favorskii Rearrangement when treated with bases (e.g., sodium methoxide or hydroxide).[3]

Mechanistic Pathway

Unlike mono-halo ketones,

-

Enolization: Base removes a proton from the

position.[5] -

Cyclopropanone Formation: Intramolecular

displacement of the bromide. -

Ring Opening/Elimination: The second bromide acts as a leaving group during the ring-opening or subsequent elimination steps, leading to the formation of cis-2-methyl-2-butenoic acid derivatives.

Figure 3: Simplified mechanistic pathway of the Favorskii rearrangement for alpha,alpha'-dihaloketones.

References

-

Ashcroft, M. R., & Hoffmann, H. M. R. (1978). This compound.[1][2][6][7][8] Organic Syntheses, 58, 17.

-

National Institute of Standards and Technology (NIST). this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.

- Wohl, R. A. (1974). The Favorskii Rearrangement of alpha,alpha'-Dihaloketones. Journal of Organic Chemistry.

-

PubChem Database. this compound Compound Summary. National Center for Biotechnology Information.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C5H8Br2O | CID 11791395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|815-60-1|lookchem [lookchem.com]

Technical Monograph: Physical Properties & Reactivity of 2,4-Dibromo-3-pentanone

Executive Summary

2,4-Dibromo-3-pentanone (CAS 815-60-1) is a symmetric

This guide provides a definitive technical analysis of its physical constants, synthesis protocols, and reactivity profiles, distinguishing between experimental data and theoretical models to support precision in drug development and organic synthesis.

Chemical Identity & Stereochemistry

The molecule features a 3-pentanone backbone with bromine atoms substituted at the C2 and C4 positions.[1] Due to the presence of two chiral centers at C2 and C4, the compound exists as a mixture of stereoisomers.

Stereochemical Configuration

Because the molecule possesses a plane of symmetry (when the chiral centers are equivalent), the stereochemical population follows the

-

Meso Isomer: (2R, 4S) - Optically inactive due to internal symmetry.

-

Racemic Pair: (2R, 4R) and (2S, 4S) - Enantiomers.

Commercial preparations typically supply a mixture of dl- and meso- isomers, which impacts the melting point range but has negligible effect on subsequent elimination-rearrangement reactions where stereocenters are planarized.

Figure 1: Stereochemical composition of the bulk material.

Physical Properties[1][2][7][8]

The following data aggregates experimental values from Organic Syntheses and validated chemical databases. Note the distinction between atmospheric and vacuum boiling points; the compound degrades before reaching its atmospheric boiling point.

Table 1: Physicochemical Constants

| Property | Value | Condition/Note | Source |

| Physical State | Liquid | Colorless to pale yellow; darkens on oxidation. | [1] |

| Boiling Point (Exp) | 67 – 82 °C | @ 10 mmHg (Vacuum Distillation) | [1] |

| Boiling Point (Calc) | ~231.7 °C | @ 760 mmHg (Theoretical - Decomposes) | [2] |

| Density | 1.803 g/cm³ | @ 20 °C | [2] |

| Refractive Index | Standard Reference | [2] | |

| Solubility | ~50 g/L (Water) | Miscible in EtOH, Ether, Acetone. | [3] |

| Flash Point | > 85 °C | Closed Cup | [2] |

Critical Application Note: Do not attempt to distill this compound at atmospheric pressure. The high halogen content weakens the C-Br bond, leading to elimination of HBr and polymerization/charring above 100°C.

Synthesis Protocol

The standard authoritative preparation involves the electrophilic alpha-bromination of 3-pentanone. The use of Phosphorus Tribromide (

Reaction Scheme

Detailed Methodology (Self-Validating)

Based on Organic Syntheses Coll. Vol. 6, p.403 [1].[1]

-

Setup: Use a 3-neck flask equipped with a mechanical stirrer, pressure-equalizing dropping funnel, and a gas outlet connected to an acidic gas scrubber (HBr trap).

-

Reagents:

-

Procedure:

-

Cooling: Chill the ketone/

mixture to -10°C to 0°C using an acetone/dry-ice bath. -

Addition: Add Bromine dropwise. The reaction is exothermic.

-

Causality Check: Why slow addition? Rapid addition raises temperature, favoring poly-bromination on a single carbon (haloform-type side reactions) rather than the desired symmetric substitution.

-

Degassing: After addition, apply partial vacuum to remove dissolved HBr gas.[6]

-

-

Purification: Immediately fractionally distill under reduced pressure (10 mmHg). Collect fractions boiling between 67–82°C.[2][6]

Figure 2: Synthesis workflow emphasizing temperature control to prevent polybromination.

Spectral Characteristics (Diagnostic)

Identification of the product relies on observing the symmetry of the molecule and the inductive effect of bromine.

Predicted NMR Profile ( )

Due to the mixture of diastereomers, signals may appear as complex multiplets or dual sets of signals.

-

NMR:

-

1.7 - 1.8 ppm (Doublet, 6H): Methyl protons (

-

4.5 - 5.0 ppm (Quartet, 2H): Methine protons (

-

1.7 - 1.8 ppm (Doublet, 6H): Methyl protons (

-

IR Spectroscopy:

-

Carbonyl Stretch (

): Expect a shift to higher wavenumbers (~1725–1740

-

Reactivity Profile: The Favorskii Rearrangement

The primary utility of this compound is its behavior under basic conditions. Unlike mono-halo ketones which form saturated esters,

Mechanism of Action[9][10][11][12]

-

Enolization: Base (alkoxide) removes a proton to form an enolate.

-

Cyclization/Elimination: The mechanism bifurcates. It may proceed through a cyclopropanone intermediate or a concerted elimination-rearrangement sequence.

-

Result: The expulsion of the second bromide ion leads to the formation of a double bond in the final ester product.

Reaction:

Figure 3: Favorskii rearrangement pathway for di-halo ketones yielding unsaturated esters.

Handling & Safety (Lachrymator Protocol)

Hazard Class: Severe Lachrymator / Skin Irritant.

-

Inhalation: Causes immediate, severe irritation of the eyes and respiratory tract.

-

Skin Contact: Produces a delayed "sunburn" sensation that can blister.

-

Mitigation Protocol:

-

Engineering Controls: All operations must occur in a high-efficiency fume hood.

-

Decontamination: Glassware should be rinsed with a dilute ammonia or sodium bicarbonate solution before removal from the hood to neutralize traces.

-

First Aid: If skin contact occurs, wash immediately with soap and water, followed by a rinse with saturated sodium bicarbonate solution [1].

-

References

-

Ashcroft, M. R., Hoffmann, H. M. R., Lokensgard, D. M., & Chapman, O. L. (1988). This compound . Organic Syntheses, Coll.[6] Vol. 6, p.403 (1988); Vol. 58, p.16 (1978). Link

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11791395, this compound . PubChem. Link[1]

-

LookChem. (2023). This compound Physical Properties and Safety Data . LookChem Database. Link

- Baretta, A., & Waegell, B. (1982). Mechanisms of the Favorskii Rearrangement. Reactive Intermediates, 2, 527. (Contextual grounding for Section 6).

Sources

- 1. This compound | C5H8Br2O | CID 11791395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. This compound, mixture of stereoisomers, 97% 50 g | Buy Online [thermofisher.com]

- 5. lookchem.com [lookchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. adichemistry.com [adichemistry.com]

- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,4-Dibromo-3-pentanone in Organic Solvents

Introduction

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful application. Among these properties, solubility stands out as a critical determinant for reaction kinetics, purification strategies, formulation development, and biological availability. This in-depth technical guide focuses on the solubility of 2,4-Dibromo-3-pentanone, a halogenated ketone with significant utility in organic synthesis. While empirical data on its solubility in a wide array of organic solvents is not extensively documented in publicly available literature, this guide will provide a robust framework for predicting its solubility based on fundamental chemical principles. Furthermore, it will equip the reader with the necessary experimental protocols to validate these predictions in a laboratory setting.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its behavior in different solvent environments. This compound is a halogenated ketone with the molecular formula C₅H₈Br₂O.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 815-60-1 | [1] |

| Molecular Formula | C₅H₈Br₂O | [1] |

| Molecular Weight | 243.926 g/mol | [2] |

| Boiling Point | 67°C to 82°C (at 10 mmHg) | [2] |

| Density | 1.803 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.505 | [3] |

| Water Solubility | Slightly soluble (50 g/L at 20°C) | [2][3][4] |

| Appearance | Liquid | [4] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 (the carbonyl oxygen) | [3] |

The presence of a carbonyl group (C=O) introduces polarity to the molecule, while the two bromine atoms also contribute to its electrophilic character. The relatively small carbon backbone suggests that the polar characteristics will have a significant influence on its solubility.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[4][5][6][7] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar solutes, and nonpolar solvents tend to dissolve nonpolar solutes.[4][7]

The polarity of this compound is primarily dictated by the carbonyl group, which creates a dipole moment. The electronegative oxygen atom pulls electron density from the carbon atom, resulting in a partial negative charge on the oxygen and a partial positive charge on the carbon. The bromine atoms further withdraw electron density. This makes this compound a polar molecule. However, it lacks hydrogen bond donating capabilities, which will influence its interaction with protic solvents.

Based on its molecular structure, we can predict its solubility in a range of organic solvents by comparing their polarities.

Predicted Solubility of this compound in Common Organic Solvents

The following table provides a predicted solubility profile based on the principle of "like dissolves like." The solvents are categorized by their polarity (from nonpolar to polar).

| Solvent | Polarity Index (P') | Predicted Solubility | Rationale |

| Hexane | 0.1 | Low | Hexane is a nonpolar solvent, and the significant polarity of this compound will limit its solubility. |

| Toluene | 2.4 | Moderate | Toluene has low polarity but the presence of the aromatic ring allows for some interaction with the polar ketone. |

| Diethyl Ether | 2.8 | High | Diethyl ether is a relatively polar ether and should be a good solvent for a polar ketone. Its use in reactions involving a similar compound, 2,4-dibromo-2,4-dimethyl-3-pentanone, suggests good solubility.[8] |

| Dichloromethane (DCM) | 3.1 | High | DCM is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds, including ketones. |

| Ethyl Acetate | 4.4 | High | Ethyl acetate is a moderately polar solvent and is generally a good solvent for ketones. |

| Acetone | 5.1 | High | Acetone is a polar aprotic solvent with a similar ketone functional group, making it highly likely to be an excellent solvent for this compound. |

| Ethanol | 4.3 | High | Ethanol is a polar protic solvent. While this compound cannot donate hydrogen bonds, the carbonyl oxygen can act as a hydrogen bond acceptor, facilitating solubility. Solubility in alcohol has been qualitatively noted. |

| Methanol | 5.1 | High | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate this compound. |

| Dimethylformamide (DMF) | 6.4 | High | DMF is a highly polar aprotic solvent. Its use in reactions with a related compound, 2,4-dibromo-2,4-dimethyl-3-pentanone, indicates good solubility.[8][9] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | DMSO is a very polar aprotic solvent and is expected to be an excellent solvent for this compound. |

Experimental Determination of Solubility: A Validating Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable work. The following protocol outlines a standard method for determining the qualitative and quantitative solubility of this compound.

I. Materials and Equipment

-

This compound (solute)

-

A range of organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMF, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Graduated cylinders or pipettes

-

Spatula

-

Temperature-controlled water bath or shaker

II. Experimental Workflow for Solubility Determination

Caption: The "like dissolves like" principle as a determinant of solubility.

Conclusion

References

-

LibreTexts. (2021, October 30). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

LookChem. (n.d.). This compound | 815-60-1. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11791395, this compound. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Solubility Rules. Retrieved from [Link]

-

LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved from [Link]

-

YouTube. (2022, July 22). Why does like dissolve like?. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 7. youtube.com [youtube.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Stability and Storage of 2,4-Dibromo-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2,4-Dibromo-3-pentanone, a halogenated aliphatic ketone, is a versatile reagent and intermediate in organic synthesis. Its utility is derived from the reactivity of the carbon-bromine bonds adjacent to the carbonyl group, making it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. However, this inherent reactivity also predisposes the molecule to various degradation pathways, impacting its purity, stability, and ultimately, its suitability for use in sensitive applications such as pharmaceutical development. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, grounded in the principles of chemical reactivity and supported by established analytical methodologies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its stable storage and handling.

| Property | Value | Source |

| Molecular Formula | C₅H₈Br₂O | [1] |

| Molecular Weight | 243.92 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 67-82 °C at 10 mmHg | [2] |

| Density | ~1.803 g/cm³ | [3] |

| Refractive Index | n20/D ~1.505 | [3] |

| Solubility | Slightly soluble in water (50 g/L at 20°C) | [3] |

| Storage Temperature | 2-8°C | [3] |

Intrinsic Chemical Stability and Degradation Pathways

The stability of this compound is dictated by the presence of two key functional groups: the ketone carbonyl and the two α-bromo substituents. The electron-withdrawing nature of the carbonyl group activates the α-carbons, making the bromine atoms susceptible to nucleophilic substitution and elimination reactions.

Hydrolytic Degradation

Although sparingly soluble in water, hydrolysis represents a potential degradation pathway, particularly under basic or acidic conditions, or during prolonged contact with moisture.

-

Base-Catalyzed Hydrolysis: In the presence of bases, enolate formation can facilitate the elimination of bromide ions, potentially leading to the formation of α,β-unsaturated ketones. Subsequent reactions can be complex, resulting in a mixture of degradation products.

-

Acid-Catalyzed Hydrolysis: Acidic conditions can catalyze the hydrolysis of the carbon-bromine bond, although this is generally slower than base-catalyzed pathways for α-haloketones.

The reactivity of α-haloketones is influenced by the polarity of the carbon-halogen bond, which is enhanced by the inductive effect of the carbonyl group, increasing the susceptibility of the α-carbon to nucleophilic attack[4].

Caption: Potential hydrolytic degradation pathways for this compound.

Photodegradation

Organobromine compounds, particularly those with adjacent activating groups like a carbonyl, are often susceptible to photodegradation. The C-Br bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical intermediates. These reactive species can then participate in a variety of secondary reactions, including dimerization, reaction with solvents, or elimination of HBr to form unsaturated species.

For α-bromoketones, photodegradation can be a significant pathway, with the potential for complex reaction cascades initiated by C-Br bond cleavage.

Thermal Decomposition

At elevated temperatures, this compound is expected to undergo thermal decomposition. A likely primary degradation pathway is the elimination of hydrogen bromide (HBr), a corrosive and toxic gas. The formation of HBr is a common thermal degradation pathway for many brominated organic compounds[5]. The remaining organic fragment could then undergo further reactions such as polymerization or rearrangement. The synthesis of this compound itself involves the evolution of significant amounts of HBr, highlighting the propensity for this process to occur[2].

Caption: Key environmental factors influencing the stability of this compound.

Recommended Storage and Handling Protocols

Based on its chemical nature and potential for degradation, the following storage and handling procedures are recommended to maintain the integrity of this compound.

Storage Conditions

-

Temperature: Store in a cool, refrigerated environment, typically between 2°C and 8°C[3]. This minimizes the rate of potential thermal degradation and other decomposition reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important to prevent oxidative degradation, although the primary concerns for this molecule are hydrolysis and thermal/photochemical pathways.

-

Container: Use tightly sealed containers made of an inert material, such as amber glass, to prevent exposure to moisture and light. The container should be properly labeled with all relevant hazard information.

-

Location: Store in a well-ventilated, dry area away from incompatible materials.

Incompatible Materials

To prevent hazardous reactions and degradation, avoid contact with:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

-

Strong Bases: Can catalyze rapid degradation through elimination and other pathways.

-

Reducing Agents: Can reduce the carbon-bromine bonds.

-

Amines and other Nucleophiles: Will readily react via nucleophilic substitution at the α-carbons[4].

Handling Procedures

Due to its hazardous nature as a potent lachrymator and skin irritant, strict safety protocols must be followed:

-

Ventilation: All handling should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Spill and Exposure Response: In case of skin contact, wash immediately and thoroughly with soap and water[2]. Have appropriate spill cleanup materials readily available.

Stability Assessment and Analytical Methodologies

A robust stability-indicating analytical method is crucial for assessing the purity of this compound and for monitoring its stability over time. Such a method must be able to separate the intact molecule from any potential degradation products.

Forced Degradation Studies

To develop a stability-indicating method and to understand the degradation pathways, forced degradation (stress testing) studies are essential. These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.

Typical Forced Degradation Conditions:

| Condition | Suggested Reagents and Parameters | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to reflux | Hydrolysis of C-Br bonds |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature | Elimination of HBr, hydrolysis |

| Oxidative Degradation | 3-30% H₂O₂, room temperature | Oxidation of the ketone or other susceptible sites |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | Elimination of HBr, decomposition |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Homolytic cleavage of C-Br bonds |

Analytical Techniques for Stability Assessment

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a primary tool for stability testing.

-

Protocol: Development of a Stability-Indicating HPLC Method

-

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar or non-polar degradants.

-

Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength. For α,β-unsaturated ketone degradants, the wavelength of maximum absorbance will likely shift to a longer wavelength compared to the parent compound.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation products generated during forced degradation studies.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile degradation products.

-

Protocol: Analysis of Thermal Degradation Products by GC-MS

-

Sample Preparation: A sample of this compound can be heated in a sealed vial at a specified temperature (e.g., 80°C) for a set period. The headspace can then be sampled, or the residue can be dissolved in a suitable solvent for injection.

-

GC Conditions: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used. A temperature program will be necessary to separate compounds with different boiling points.

-

MS Detection: Mass spectrometry allows for the identification of degradation products by comparing their mass spectra to library databases and by interpreting fragmentation patterns. This is particularly useful for identifying products of HBr elimination and subsequent rearrangements.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to characterize the structure of degradation products isolated from preparative chromatography and to monitor the stability of a sample over time by observing the appearance of new signals.

Caption: A typical workflow for assessing the stability of a chemical intermediate.

Conclusion

This compound is a reactive and useful synthetic intermediate, but its stability is a critical consideration for its effective use, particularly in the development of pharmaceuticals and other high-purity materials. The primary degradation pathways include hydrolysis, photodegradation, and thermal decomposition. Strict adherence to recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is paramount to preserving its quality. The implementation of robust, validated stability-indicating analytical methods, such as HPLC and GC-MS, is essential for monitoring the purity of this reagent and for ensuring the reliability of synthetic processes in which it is employed. By understanding its intrinsic reactivity and implementing appropriate control strategies, researchers can effectively manage the stability of this compound and ensure its fitness for purpose.

References

-

LookChem. This compound(815-60-1). [Link]

-

PubChem. This compound. [Link]

-

Bebawy, L. I. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0244951. [Link]

-

Al-Omar, M. A., & El-Azab, A. S. (2012). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 17(7), 7804-7859. [Link]

-

Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Köse, E. (2016). The Spectroscopic Analysis of 2,4'-Dibromoacetophenone Molecule by Using Quantum Chemical Calculations. DergiPark, 25(3), 323-334. [Link]

-

Deodhe, S. T., et al. (2016). Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. International Journal of Pharmaceutical Sciences and Research, 7(11), 4531-4539. [Link]

-

European Medicines Agency. (2003). ICH guideline Q1A (R2) on stability testing of new drug substances and products. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

-

Rychter, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 104, 307-312. [Link]

-

Takamura-Enya, T., et al. (2005). Synthesis and mutagenicity of 2-bromo-3-aminobenzanthrone. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 586(2), 117-124. [Link]

-

AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Dong, M. W. (2015). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 33(10), 764-775. [Link]

-

Ashcroft, M. R., & Hoffmann, H. M. R. (1976). This compound. Organic Syntheses, 55, 17. [Link]

Sources

- 1. This compound | C5H8Br2O | CID 11791395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound|815-60-1|lookchem [lookchem.com]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cetjournal.it [cetjournal.it]

Methodological & Application

Application Note: Advanced Synthetic Protocols for 2,4-Dibromo-3-pentanone

Executive Summary

2,4-Dibromo-3-pentanone (CAS: 815-60-1) is a highly reactive, bifunctional electrophile that serves as a linchpin in the synthesis of five- and seven-membered heterocycles. Unlike simple

This guide details three critical workflows:

-

[3+4] Cycloaddition: Construction of bicyclic tropinoid frameworks via oxyallyl cation intermediates.

-

Heterocyclic Synthesis: Accessing 2,5-dimethyl-3(2H)-furanone (Furaneol) derivatives.

-

Favorskii Rearrangement: Stereoselective routes to

-unsaturated esters.

Chemical Profile & Safety Architecture

Warning: Potent Lachrymator. this compound is a severe eye and skin irritant. All operations must be conducted in a high-efficiency fume hood. Neutralize glassware with aqueous sodium bisulfite before removal from the hood.

| Property | Specification |

| IUPAC Name | 2,4-Dibromopentan-3-one |

| Molecular Formula | |

| Molecular Weight | 243.92 g/mol |

| Appearance | Pale yellow liquid / Low-melting solid |

| Stability | Thermally unstable; store at -20°C under Argon. |

| Key Reactivity | Oxyallyl cation generation, Favorskii rearrangement, Feist-Benary cyclization. |

Module A: The [3+4] Cycloaddition (Oxyallyl Cation Protocol)

Principle

The most distinct application of this compound is its reduction to generate a transient oxyallyl cation. This intermediate undergoes a [3+4] cycloaddition with dienes (such as furan or cyclopentadiene) to form bicyclic ketones (e.g., 8-oxabicyclo[3.2.1]oct-6-en-3-ones). This method, pioneered by Hoffmann and Noyori, provides rapid access to tropane alkaloid scaffolds.

Mechanism Visualization

The reaction proceeds via the reductive elimination of bromine to form an iron-enolate or zinc-enolate, which generates the electrophilic oxyallyl species.

Figure 1: Generation of the oxyallyl cation and subsequent trapping by dienes.

Experimental Protocol: Synthesis of 2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

Reagents:

-

This compound (1.0 equiv)

-

Furan (Excess, solvent/reactant)[1]

-

Diiron nonacarbonyl

(1.2 equiv) OR NaI/Cu bronze. -

Solvent: Benzene or Toluene (degassed).

Step-by-Step Workflow:

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Charging: Add

(Caution: Pyrophoric/Toxic) to the flask. Add degassed benzene and furan (10-20 equiv). -

Addition: Dissolve this compound in a minimal amount of benzene. Add this solution dropwise to the iron/furan mixture at room temperature over 30 minutes.

-

Note: The slow addition minimizes the self-condensation of the oxyallyl intermediate.

-

-

Reaction: Heat the mixture to 50°C for 2-4 hours. Monitor consumption of the dibromide by TLC (Silica, 10% EtOAc/Hexanes).

-

Workup: Filter the reaction mixture through a pad of Celite to remove iron residues. Wash the pad with ether.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validating Checkpoint:

-

Success: Isolation of a crystalline solid or oil with distinct NMR signals for the bridgehead protons (

4.5-5.0 ppm) and the olefinic protons ( -

Failure: Recovery of dark tar indicates polymerization of furan or decomposition of the oxyallyl cation (likely due to insufficient dilution).

Module B: Synthesis of 2,5-Dimethyl-3(2H)-furanone[2][3]

Principle

Hydrolysis and cyclization of this compound yields 2,5-dimethyl-3(2H)-furanone. This structure is a precursor to Furaneol (a strawberry flavor component) and a scaffold for various pharmaceuticals.

Protocol: Base-Mediated Cyclization

Reagents:

-

Aqueous Sodium Hydroxide (NaOH) or Potassium Carbonate (

) -

Methanol (MeOH)

Workflow:

-

Dissolution: Dissolve this compound (10 mmol) in MeOH (20 mL).

-

Basification: Cool the solution to 0°C. Add 10% aqueous NaOH dropwise until pH reaches ~10.

-

Stirring: Allow the mixture to warm to room temperature and stir for 3 hours. The solution will likely darken.

-

Extraction: Neutralize with dilute HCl. Extract with Dichloromethane (

, 3 x 20 mL). -

Isolation: Dry over

and concentrate. -

Outcome: The product, 2,5-dimethyl-3(2H)-furanone, is often obtained as a semi-solid or oil.

Module C: Favorskii Rearrangement

Principle

Treatment of

Mechanism Visualization

Figure 2: Favorskii rearrangement pathway leading to unsaturated esters.

Protocol

-

Setup: Prepare a 1M solution of NaOMe in anhydrous methanol.

-

Addition: Add this compound dropwise at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then reflux for 2 hours.

-

Quench: Pour into ice water and extract with ether.

-

Product: Distillation yields the unsaturated ester.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in [3+4] | Polymerization of Diene | Use a larger excess of diene (20 equiv) or use it as the solvent. |

| Dark/Tar Formation | Thermal Decomposition | Ensure temperature does not exceed 50°C; add dibromide slowly. |

| Lachrymatory Effect | Vapor Leakage | Use double-containment; quench all glassware in bisulfite bath before cleaning. |

| Incomplete Reaction | Old Reagents |

References

-

Ashcroft, M. R., & Hoffmann, H. M. R. (1978).[1] "Bicyclic Ketones for the Synthesis of Tropinoids: 2

,4 -

Noyori, R., Makino, S., & Takaya, H. (1971).

-dibromo ketones with 1,3-dienes and iron carbonyls." Journal of the American Chemical Society, 93(5), 1272–1273. -

BenchChem. "Application Notes: this compound in Organic Synthesis." (Verified general application context).

-

Mann, J. (1986). "The synthetic utility of oxyallyl cations." Tetrahedron, 42(17), 4611-4659.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound, mixture of stereoisomers, 97% 50 g | Request for Quote [thermofisher.com]

- 3. This compound, mixture of stereoisomers, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: The Favorskii Rearrangement of 2,4-Dibromo-3-pentanone for the Synthesis of α,β-Unsaturated Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Favorskii rearrangement is a powerful and versatile tool in organic synthesis, enabling the transformation of α-halo ketones into carboxylic acid derivatives.[1][2] This base-catalyzed reaction proceeds through a cyclopropanone intermediate, which subsequently undergoes nucleophilic attack and ring-opening to yield the rearranged product.[2][3][4] A particularly useful application of this rearrangement is the synthesis of α,β-unsaturated esters from α,α'-dihaloketones.[5][6][7] This application note provides a detailed examination of the Favorskii rearrangement mechanism as applied to 2,4-dibromo-3-pentanone, complete with a comprehensive experimental protocol for its conversion to ethyl tiglate. This transformation is of significant interest in the synthesis of various biologically active molecules and natural products where the α,β-unsaturated ester moiety is a key structural feature.

Mechanistic Insights: The Journey from a Dihaloketone to an Unsaturated Ester

The reaction of this compound with a base, such as sodium methoxide, initiates a cascade of events culminating in the formation of an α,β-unsaturated ester. The generally accepted mechanism for this transformation involves the following key steps:

-

Enolate Formation: The process begins with the abstraction of an acidic α-proton by the base (methoxide ion) to form an enolate intermediate.[2][8]

-

Intramolecular Cyclization: The enolate then undergoes an intramolecular nucleophilic attack, displacing one of the bromide ions to form a transient cyclopropanone intermediate.[2][3][4]

-

Nucleophilic Attack: The highly strained cyclopropanone ring is then attacked by the nucleophilic methoxide at the carbonyl carbon.

-

Ring-Opening and Elimination: The resulting tetrahedral intermediate collapses, leading to the opening of the cyclopropanone ring. This is followed by the elimination of the second bromide ion and a proton to form the stable, conjugated α,β-unsaturated ester.

This specific pathway for α,α'-dihaloketones provides a direct route to α,β-unsaturated systems, which are valuable precursors in drug development and materials science.

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the Favorskii rearrangement of this compound to ethyl tiglate.

Caption: Mechanism of the Favorskii Rearrangement of this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of the starting material, this compound, and its subsequent Favorskii rearrangement.

Protocol 1: Synthesis of this compound

This protocol is adapted from a verified procedure in Organic Syntheses.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Pentanone | 86.13 | 43.0 g | 0.5 |

| Bromine | 159.81 | 160.0 g (51.3 mL) | 1.0 |

| Phosphorus tribromide | 270.69 | 1.0 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated NaHCO₃ soln | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 3-pentanone (43.0 g, 0.5 mol) in 100 mL of diethyl ether.

-

Bromination: Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus tribromide (1.0 mL) to the stirred solution. Slowly add bromine (160.0 g, 1.0 mol) from the dropping funnel over a period of 2-3 hours, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. The reddish-brown color of bromine should fade. Carefully pour the reaction mixture into 500 mL of a cold, saturated sodium bicarbonate solution to neutralize the hydrobromic acid.

-

Extraction and Purification: Separate the organic layer and wash it successively with 100 mL of water and 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Protocol 2: Favorskii Rearrangement of this compound to Ethyl Tiglate

This protocol is a representative procedure based on known Favorskii rearrangements of similar substrates.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 243.92 | 24.4 g | 0.1 |

| Sodium | 22.99 | 5.1 g | 0.22 |

| Anhydrous Ethanol | 46.07 | 150 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated NH₄Cl soln | 53.49 | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium (5.1 g, 0.22 mol) in small pieces to anhydrous ethanol (150 mL) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction: To the freshly prepared sodium ethoxide solution, add a solution of this compound (24.4 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Add 100 mL of diethyl ether and separate the organic layer. Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield ethyl tiglate.

Experimental Workflow Visualization

The following diagram outlines the key stages of the experimental process, from the synthesis of the starting material to the purification of the final product.

Caption: Experimental workflow for the synthesis of ethyl tiglate.

Applications in Drug Development and Beyond

The Favorskii rearrangement is a valuable transformation in the synthesis of complex organic molecules. Its ability to construct new carbon-carbon bonds and modify molecular skeletons makes it a key tool in the preparation of:

-

Pharmaceuticals: Many biologically active compounds, including steroids and prostaglandins, contain carboxylic acid or ester functionalities that can be introduced or manipulated using the Favorskii rearrangement.[1]

-

Natural Products: The synthesis of intricate natural products often relies on strategic rearrangements to build complex ring systems. The ring contraction aspect of the Favorskii rearrangement is particularly useful in this context.

-

Agrochemicals and Fragrances: The α,β-unsaturated esters produced from α,α'-dihaloketones are important building blocks for a variety of agrochemicals and fragrance components.

The specific product of the reaction described herein, ethyl tiglate, is a known fragrance and flavoring agent and serves as a versatile intermediate in organic synthesis.

Conclusion

This application note has provided a detailed overview of the Favorskii rearrangement of this compound, a representative example of the conversion of α,α'-dihaloketones to α,β-unsaturated esters. The mechanistic discussion, coupled with detailed and practical experimental protocols, offers researchers and drug development professionals a solid foundation for utilizing this powerful reaction in their synthetic endeavors. The reliability of the starting material synthesis, adapted from a trusted source, and the logical extension to the rearrangement protocol provide a high degree of confidence for successful implementation in the laboratory.

References

-